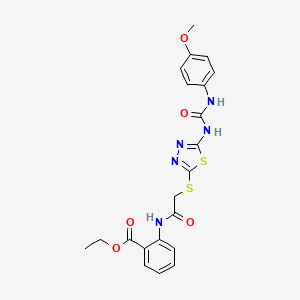

![molecular formula C18H16FN3O2S B2982360 2-[(3-乙基-4-氧代-3,4-二氢喹唑啉-2-基)硫代]-N-(4-氟苯基)乙酰胺 CAS No. 329929-16-0](/img/structure/B2982360.png)

2-[(3-乙基-4-氧代-3,4-二氢喹唑啉-2-基)硫代]-N-(4-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

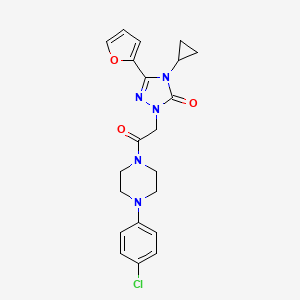

The compound “2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” is a derivative of quinazolinone . Quinazolinone derivatives are known to possess a variety of biological effects including anticancer, anticonvulsant, and antimicrobial activities . This specific compound is an intermediate in the synthesis process of both N-substituted and heterocyclic compounds containing a quinazolin-4-one moiety .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The synthesis process was carried out using the S-arylation method .Molecular Structure Analysis

The quinazoline ring in this compound forms a dihedral angle with the phenyl ring . In the crystal structure, C—H⋯O hydrogen-bonding interactions result in the formation of columns running in a certain direction . The most important contributions to the surface contacts are from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .科学研究应用

Anticancer Research

Quinazolinone derivatives have been extensively studied for their anticancer properties. They are known to interfere with various cellular pathways that are crucial for cancer cell proliferation and survival. For instance, some quinazolinone compounds exhibit the ability to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells . This inhibition can lead to the suppression of tumor growth and metastasis.

Antimicrobial Activity

The structural complexity of quinazolinones allows them to interact with bacterial and fungal cell components, disrupting their normal function. Research has shown that certain quinazolinone derivatives possess significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents .

Anticonvulsant Effects

Quinazolinones have been identified as potential anticonvulsant agents due to their ability to modulate neurotransmitter pathways in the brain. Some derivatives have shown promising results in preclinical studies, reducing the frequency and severity of seizures .

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Quinazolinone derivatives can act on inflammatory mediators, thereby exhibiting anti-inflammatory effects. This property is beneficial for the treatment of chronic inflammatory conditions .

Antituberculosis Activity

Tuberculosis remains a major global health challenge. Quinazolinone derivatives have been found to have good activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This activity is attributed to the compound’s ability to interfere with the bacterial cell wall synthesis .

Cholesterol Regulation

Some quinazolinone derivatives have been investigated for their capacity to influence cholesterol levels in the body. They may have a role in increasing high-density lipoprotein (HDL) cholesterol, which is considered “good” cholesterol and helps reduce the risk of heart disease .

作用机制

Target of Action

Quinazolinone derivatives, which this compound is a part of, have been reported to possess a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities . This suggests that the compound may interact with multiple targets involved in these biological processes.

Mode of Action

It is known that quinazolinone derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Given the reported biological activities of quinazolinone derivatives, it can be inferred that this compound may affect pathways related to cell proliferation, neuronal signaling, and microbial growth .

Result of Action

Based on the reported biological activities of quinazolinone derivatives, this compound may induce cell death in cancer cells, modulate neuronal activity, or inhibit microbial growth .

未来方向

属性

IUPAC Name |

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-2-22-17(24)14-5-3-4-6-15(14)21-18(22)25-11-16(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTUJGRBLKYPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)

![6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride](/img/structure/B2982278.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride](/img/structure/B2982284.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2982286.png)

![2-(3-bromophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2982290.png)

![Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2982298.png)

![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2982300.png)